Cycloheterophyllin
Overview
Description
Inhibitory Effects of Cycloheterophyllin on Melanin Synthesis
Cycloheterophyllin has been studied for its potential in skin whitening applications. Research indicates that it can inhibit melanin synthesis in the B16F10 cell line, which is a model for melanocyte function. The compound was found to decrease the mRNA expression levels of genes involved in melanin production, such as TYRP1, TYRP2, TYR, and MITF, when compared to cells treated with α-MSH, a hormone that stimulates melanin production. Additionally, cycloheterophyllin reduced tyrosinase activity, which is a key enzyme in the melanin synthesis pathway. These findings suggest that cycloheterophyllin could be a potent ingredient for skin whitening products, and further research into its mechanism of action is warranted .
Synthesis Analysis of Cycloheterophyllin
While the specific synthesis of cycloheterophyllin is not detailed in the provided papers, the synthesis of cyclotides, which are structurally related peptides, has been explored. Cyclotides are synthesized using thioester chemistry, involving a native chemical ligation reaction between an N-terminal Cys and a C-terminal thioester in the linear precursor. This method provides flexibility in the synthesis of cyclotides due to the presence of six Cys residues, allowing for various linear precursors to be used. Although this information does not directly describe the synthesis of cycloheterophyllin, it provides insight into the synthetic strategies that might be applicable to cycloheterophyllin and related compounds .
Molecular Structure Analysis of Cycloheterophyllin
The molecular structure of cycloheterophyllin is not explicitly discussed in the provided papers. However, cyclohepta[b]indoles, which are seven-membered rings fused with an indole, share some structural similarities with cycloheterophyllin, as they are both cyclic compounds. These structures are considered "privileged" motifs due to their broad spectrum of biological activities and occurrence in a variety of natural products. The structural variability and the presence of these motifs in diverse organisms suggest that cycloheterophyllin may also possess a complex and biologically relevant structure .
Chemical Reactions Analysis of Cycloheterophyllin
Cycloheterophyllin has been shown to inhibit glutamate release from nerve terminals in the rat hippocampus. This effect is mediated by the suppression of N and P/Q-type calcium channels and protein kinase C (PKC) activity. The compound's action is presynaptic, as evidenced by a decrease in the frequency of spontaneous excitatory postsynaptic currents without affecting their amplitude or glutamate-activated currents. These findings demonstrate that cycloheterophyllin can modulate neurotransmitter release through its chemical interactions with specific neuronal pathways .
Physical and Chemical Properties Analysis of Cycloheterophyllin
The physical and chemical properties of cycloheterophyllin are not directly addressed in the provided papers. However, the studies suggest that cycloheterophyllin is biologically active and capable of crossing cell membranes to exert its effects on gene expression and enzyme activity. Its ability to inhibit melanin synthesis and glutamate release implies that it has specific chemical properties that allow it to interact with cellular components such as mRNA, enzymes, and ion channels. These interactions are crucial for its potential therapeutic applications .
Scientific Research Applications
Neurological Applications
- Cycloheterophyllin, a prenylflavone from Artocarpus heterophyllus, has been studied for its effects on glutamate release in the rat hippocampus. It inhibits glutamate release and intrasynaptosomal calcium levels in hippocampal synaptosomes. This inhibition involves the suppression of N and P/Q-type calcium channels and protein kinase C (PKC) activity, suggesting a potential role in neurological research and therapy (Su et al., 2019).
Immunological Applications
- In the context of immune responses, cycloheterophyllin has been found to inhibit superoxide anion generation in rat neutrophils, a process involving the blockade of protein kinase C. This suggests potential applications in studying and modulating immune responses (Wang et al., 1997).
Dermatological Research
- Research has demonstrated that cycloheterophyllin has inhibitory effects on melanin synthesis. It decreases melanin production and mRNA expression of melanin-related genes in B16F10 cells. These findings highlight its potential as an ingredient for skin whitening products and dermatological research (Shim, 2021).
- Cycloheterophyllin shows photoprotective effects against UVA-induced damage and oxidative stress in human dermal fibroblasts. It increases cell viability and attenuates MAPK phosphorylation, suggesting a role in studying and preventing skin photoaging (Huang et al., 2016).
- It also has anti-inflammatory effects on dinitrochlorobenzene-induced atopic dermatitis in HaCaT cells and BALB/c mice, reducing pro-inflammatory cytokines and attenuating symptoms like red skin and itching. This indicates its potential in dermatitis research and treatment (Wang et al., 2022).
Cardiovascular Research
- Cycloheterophyllin has shown effects on platelet aggregation in human blood, inhibiting arachidonic acid and ADP-induced aggregation. This points to its potential use in cardiovascular research, particularly in studying blood clotting mechanisms (Jantan et al., 2010).
Safety And Hazards
properties
IUPAC Name |
6,7,15-trihydroxy-19,19-dimethyl-22-(3-methylbut-2-enyl)-11-(2-methylprop-1-enyl)-2,10,20-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(14),3(12),4,6,8,15,17,21-octaen-13-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O7/c1-14(2)7-8-17-27-16(9-10-30(5,6)37-27)25(33)24-26(34)23-22(11-15(3)4)35-21-13-20(32)19(31)12-18(21)29(23)36-28(17)24/h7,9-13,22,31-33H,8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPIXEJZTXAVCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)C(OC5=CC(=C(C=C54)O)O)C=C(C)C)O)C=CC(O2)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957840 | |
Record name | 2,3,8-Trihydroxy-11,11-dimethyl-13-(3-methylbut-2-en-1-yl)-6-(2-methylprop-1-en-1-yl)-6H,7H,11H-[1]benzopyrano[3',4':5,6]pyrano[3,2-g][1]benzopyran-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20957840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cycloheterophyllin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030685 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Cycloheterophyllin | |
CAS RN |
36545-53-6 | |
Record name | Cycloheterophyllin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36545-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cycloheterophyllin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036545536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,8-Trihydroxy-11,11-dimethyl-13-(3-methylbut-2-en-1-yl)-6-(2-methylprop-1-en-1-yl)-6H,7H,11H-[1]benzopyrano[3',4':5,6]pyrano[3,2-g][1]benzopyran-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20957840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cycloheterophyllin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030685 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205 - 206 °C | |
Record name | Cycloheterophyllin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030685 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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